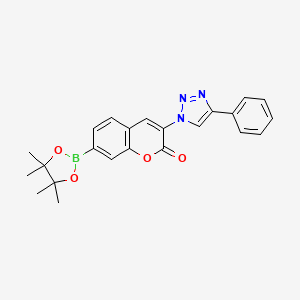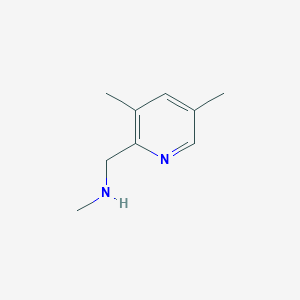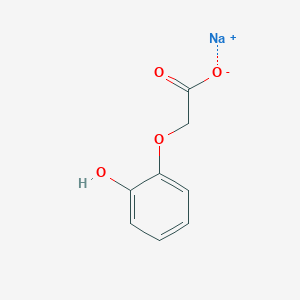
2-(Chloromethyl)-6-ethylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-ethylaniline;hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the benzene ring, along with an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-ethylaniline;hydrochloride typically involves the chloromethylation of 6-ethylaniline. This can be achieved through the reaction of 6-ethylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the chloride ion to form the chloromethylated product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-ethylaniline;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Derivatives such as 2-(azidomethyl)-6-ethylaniline, 2-(thiocyanatomethyl)-6-ethylaniline, and 2-(methoxymethyl)-6-ethylaniline.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amino derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-ethylaniline;hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential anticancer, antibacterial, and antifungal activities.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-ethylaniline;hydrochloride involves its interaction with specific molecular targets in biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes and pathways, ultimately leading to cell death. The compound’s ability to form covalent bonds with DNA can also contribute to its anticancer activity by inducing DNA damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)aniline;hydrochloride
- 2-(Chloromethyl)-6-methylaniline;hydrochloride
- 2-(Chloromethyl)-4-ethylaniline;hydrochloride
Comparison
2-(Chloromethyl)-6-ethylaniline;hydrochloride is unique due to the presence of both a chloromethyl group and an ethyl group on the benzene ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds. For example, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes, while the chloromethyl group provides a reactive site for covalent modification of biomolecules.
Propiedades
Número CAS |
88301-76-2 |
|---|---|
Fórmula molecular |
C9H13Cl2N |
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-ethylaniline;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-7-4-3-5-8(6-10)9(7)11;/h3-5H,2,6,11H2,1H3;1H |
Clave InChI |
GIDUJCUABAOAPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CCl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


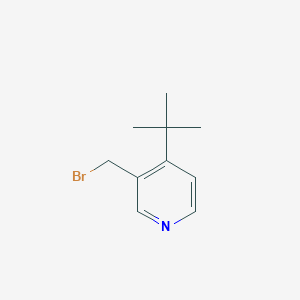
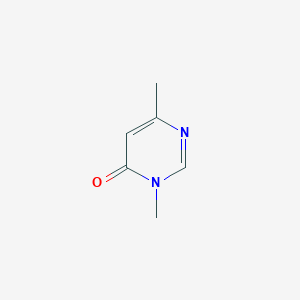
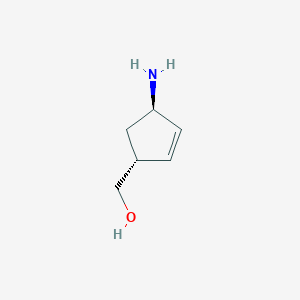


![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)
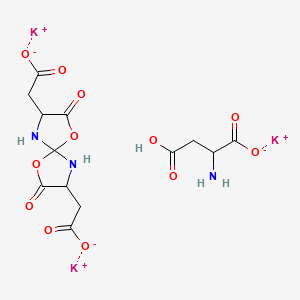
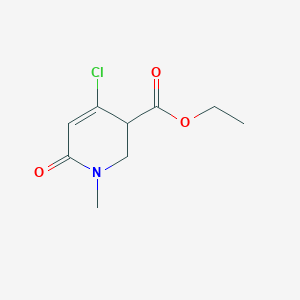
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)


